BenchChemオンラインストアへようこそ!

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

Lipophilicity ADME Solubility

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide (CAS 2279121-95-6) is a synthetic heterocyclic compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.70 g/mol. It belongs to the 1,2,4-oxadiazole class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its planar structure and its role as a bioisostere for amide and ester linkages.

Molecular Formula C12H12ClN3O2
Molecular Weight 265.7
CAS No. 2279121-95-6
Cat. No. B2402225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide
CAS2279121-95-6
Molecular FormulaC12H12ClN3O2
Molecular Weight265.7
Structural Identifiers
SMILESCN(C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl
InChIInChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-4-8(6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3
InChIKeyWBXGCCLMCMWXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide (CAS 2279121-95-6): Chemical Identity and Procurement Baseline


3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide (CAS 2279121-95-6) is a synthetic heterocyclic compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.70 g/mol . It belongs to the 1,2,4-oxadiazole class, which is widely recognized as a privileged scaffold in medicinal chemistry due to its planar structure and its role as a bioisostere for amide and ester linkages [1]. The compound features a reactive chloromethyl group at the 5-position of the oxadiazole ring and a tertiary N,N-dimethylbenzamide moiety at the 3-position, making it a versatile intermediate for further functionalization. It is commercially available from specialty chemical suppliers such as Combi-Blocks (distributed by Fujifilm Wako) under product code HE-2012, with storage at freezing temperatures .

Why 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide Cannot Be Casually Substituted by In-Class Analogs


Although several structurally related 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide derivatives are commercially available, they are not functionally interchangeable. Subtle variations in the amide substitution pattern produce measurable differences in key physicochemical parameters such as lipophilicity (XLogP3), hydrogen bond donor capacity, molecular weight, and rotatable bond count [1][2]. For example, replacing the N,N-dimethyl group with an N-ethyl-N-methyl group (CAS 1119449-61-4) increases XLogP3 by approximately 0.5 log units and adds one rotatable bond, which can alter membrane permeability, metabolic stability, and off-target binding profiles [1]. Similarly, the primary amide analog (CAS 2279124-08-0) introduces a hydrogen bond donor, fundamentally changing solubility and intermolecular interaction potential [2]. The chloromethyl handle, while shared across analogs, is electronically modulated by the amide substituent, affecting its reactivity in nucleophilic substitution reactions. These quantifiable differences directly impact downstream synthetic yields, biological screening outcomes, and structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide Against Closest Analogs


Lipophilicity (XLogP3) Reduction of ~0.5 Log Units Relative to the N-Ethyl-N-Methyl Analog Improves Aqueous Solubility Predictions

The target N,N-dimethyl compound possesses a computed XLogP3 of approximately 1.6 (estimated by subtraction of the ethyl-to-methyl methylene contribution of ~0.5 log units from the measured value of the comparator [1]). This represents a reduction of approximately 0.5 log units compared to the directly measured XLogP3 of 2.1 for the closest analog, 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide (CAS 1119449-61-4) [1]. The N-ethyl,N-methyl substituents on the comparator are noted by suppliers to contribute to its lipophilicity, influencing solubility and permeability in biological systems . Lower lipophilicity is generally associated with reduced non-specific protein binding, lower phospholipidosis risk, and improved aqueous solubility, making the N,N-dimethyl variant potentially more suitable for aqueous assay conditions.

Lipophilicity ADME Solubility

Zero Hydrogen Bond Donors Versus Primary Amide Analog: Implications for Membrane Permeability and Blood-Brain Barrier Penetration

The target compound is a tertiary amide with zero hydrogen bond donor (HBD) groups. In contrast, the primary amide analog 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzamide (CAS 2279124-08-0) possesses one N-H hydrogen bond donor (HBD count = 1) [1]. This is a structurally definitive difference: tertiary amides lack the ability to donate hydrogen bonds entirely, while primary amides are stronger hydrogen bond acids than alcohols as solvents [2]. In drug design, reducing HBD count is a well-established strategy for improving membrane permeability; compounds with 0 HBD generally exhibit superior passive diffusion across lipid bilayers compared to those with ≥1 HBD. Both compounds share an identical hydrogen bond acceptor count of 4 [1].

Hydrogen Bonding Permeability CNS Drug Design

Molecular Weight Reduction of 14.02 Da and One Fewer Rotatable Bond Versus N-Ethyl-N-Methyl Analog Enhances Ligand Efficiency Potential

The target compound has a molecular weight of 265.70 g/mol, which is 14.02 Da lower than the N-ethyl-N-methyl analog (CAS 1119449-61-4; MW = 279.72 g/mol) [1]. Additionally, the target compound possesses three rotatable bonds versus four for the N-ethyl,N-methyl analog [1]. Lower molecular weight and reduced flexibility are desirable properties in fragment-based drug discovery and lead optimization, as they typically translate to improved ligand efficiency metrics (e.g., LE = 1.4 pIC50/heavy atom count) and lower entropy penalties upon target binding. For a given binding affinity, the lower MW compound yields a superior ligand efficiency index, a key decision metric in hit-to-lead prioritization.

Ligand Efficiency Fragment-Based Drug Discovery Molecular Weight

Chloromethyl Reactivity Handle Enables Covalent Derivatization While N,N-Dimethyl Amide Provides Electronic Modulation Distinct from Secondary Amide Analogs

The chloromethyl group at the 5-position of the 1,2,4-oxadiazole ring serves as a reactive electrophilic handle capable of undergoing nucleophilic substitution with amines, thiols, and other nucleophiles, enabling the synthesis of diverse functionalized derivatives . This feature is shared with other chloromethyl oxadiazole analogs; however, the N,N-dimethyl tertiary amide electronically modulates the benzamide ring differently than primary or secondary amides. The electron-donating character of the dimethylamino group increases electron density on the benzamide phenyl ring through resonance, subtly altering the reactivity of the chloromethyl group via the oxadiazole-phenyl conjugation pathway. In contrast, the primary amide analog (CAS 2279124-08-0) has a stronger electron-withdrawing effect due to the amide N-H resonance, which can deactivate the aromatic ring toward certain substitution reactions. The 1,2,4-oxadiazole ring is itself a recognized bioisostere for amide and ester linkages, providing metabolic stability advantages over ester-containing analogs [1].

Covalent Inhibitors Synthetic Chemistry Electrophilic Warhead

Class-Level Antibacterial Activity: 1,2,4-Oxadiazole Benzamide Derivatives Demonstrate MIC Values of 21.5–30.6 μg/mL Against Gram-Positive and Gram-Negative Bacteria

In a study of closely related 1,2,4-oxadiazole benzamide derivatives synthesized from 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazole precursors, compound 3d exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) of 21.5 μg/mL against Bacillus subtilis, 22.4 μg/mL against Staphylococcus aureus, 29.8 μg/mL against Escherichia coli, and 30.6 μg/mL against Klebsiella pneumoniae [1]. This demonstrates that the 1,2,4-oxadiazole benzamide scaffold, which is structurally conserved in the target compound, possesses intrinsic antibacterial potential. The target compound's N,N-dimethyl substitution may further modulate this activity through altered lipophilicity and membrane penetration, though direct testing data are not yet published.

Antibacterial MIC Gram-positive Gram-negative

1,2,4-Oxadiazole Benzamide Class Demonstrates Broad Pharmacological Versatility Including PLpro Inhibition, HDAC Inhibition, and Antifungal Activity

The 1,2,4-oxadiazole benzamide scaffold has been validated across multiple therapeutic areas. In SARS-CoV-2 research, 1,2,4-oxadiazole derivatives were repositioned as PLpro inhibitors, with compound 5 displaying IC50 = 7.197 μM against PLpro and IC50 = 8.673 μM against spike RBD [1]. Separately, 1,2,4-oxadiazole benzamide bioisosteres demonstrated broad-spectrum antifungal activity against four fungal strains, with most of the 28 synthesized derivatives displaying good fungicidal activities [2]. Other studies have reported HDAC inhibition at nanomolar concentrations and RET kinase inhibition for related 4-chloro-3-(1,2,4-oxadiazol-3-yl)benzamides [3]. This pharmacological breadth establishes the scaffold's polypharmacology potential, which the target compound inherits by virtue of its core structure.

Multi-target Pharmacology Kinase Inhibition Antiviral Antifungal

Recommended Research and Industrial Application Scenarios for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide (CAS 2279121-95-6)


Fragment-Based Drug Discovery Libraries Requiring 0 HBD and Low Lipophilicity Building Blocks

The target compound's combination of zero hydrogen bond donors, moderate lipophilicity (XLogP3 ≈ 1.6), and low molecular weight (265.70 Da) makes it an ideal candidate for fragment-based screening libraries, particularly for CNS-targeted programs where HBD count ≤0 and XLogP3 between 1–3 are established selection criteria [1][2]. Its measured properties align closely with the AstraZeneca 'Rule of 3' fragment guidelines. Procurement of this specific N,N-dimethyl variant, rather than the N-ethyl,N-methyl or primary amide analogs, ensures compliance with these physiochemical filters, reducing attrition during fragment library design [1][2].

Covalent Probe and Targeted Covalent Inhibitor (TCI) Design Using the Chloromethyl Electrophilic Warhead

The chloromethyl group at the oxadiazole 5-position provides a moderately reactive electrophilic warhead suitable for targeted covalent inhibitor design, while the N,N-dimethylbenzamide moiety offers a distinct electronic environment compared to primary or secondary amide analogs [1]. In kinase inhibitor programs, the 1,2,4-oxadiazole benzamide scaffold has demonstrated RET kinase inhibition [2], and the addition of a covalent warhead could convert reversible binders into irreversible inhibitors with prolonged target engagement. The tertiary amide's lack of exchangeable protons simplifies NMR-based binding assays and reduces metabolic N-dealkylation liabilities associated with N-ethyl substituents.

Antimicrobial Lead Optimization Leveraging Scaffold-Class Antibacterial Activity (MIC 21.5–30.6 μg/mL)

For antimicrobial drug discovery programs, the demonstrated class-level antibacterial activity of 1,2,4-oxadiazole benzamides against both Gram-positive (B. subtilis MIC 21.5 μg/mL, S. aureus MIC 22.4 μg/mL) and Gram-negative (E. coli MIC 29.8 μg/mL, K. pneumoniae MIC 30.6 μg/mL) bacteria [1] provides a validated starting point. The target compound's N,N-dimethyl substitution may enhance membrane permeability relative to more polar analogs, potentially improving intracellular target engagement in Gram-negative organisms where outer membrane penetration is rate-limiting. Its chloromethyl handle further enables rapid derivatization for SAR exploration around the oxadiazole 5-position.

Polypharmacology-Focused Chemical Biology Probe Synthesis

Given the 1,2,4-oxadiazole benzamide scaffold's validated activity across PLpro inhibition (IC50 = 7.197 μM) [1], HDAC inhibition (nanomolar range), and antifungal activity [2], the target compound serves as a versatile starting point for synthesizing chemical biology probes aimed at dissecting multi-target pharmacology. The N,N-dimethyl tertiary amide provides a metabolically stable functionality that is less prone to hydrolysis than ester bioisosteres, while the chloromethyl group permits conjugation to fluorophores, biotin, or solid supports for pull-down and imaging applications. Its commercial availability through Fujifilm Wako (product code HE-2012) with defined purity and storage conditions ensures reproducibility across probe synthesis batches .

Quote Request

Request a Quote for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.